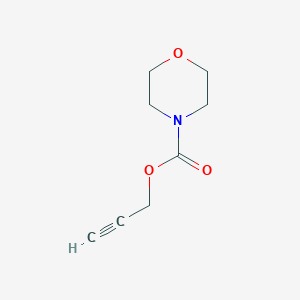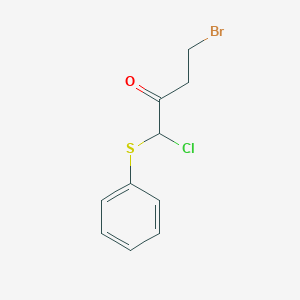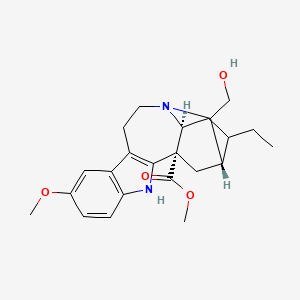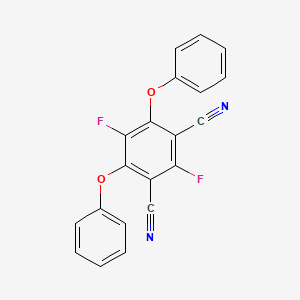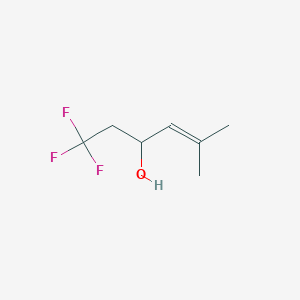![molecular formula C16H28Cl2OSn B14315918 Bis[2-(4-chlorocyclohexyl)ethyl]stannanone CAS No. 106326-95-8](/img/structure/B14315918.png)
Bis[2-(4-chlorocyclohexyl)ethyl]stannanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(4-chlorocyclohexyl)ethyl]stannanone is an organotin compound characterized by the presence of two 4-chlorocyclohexyl groups attached to a stannanone core. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(4-chlorocyclohexyl)ethyl]stannanone typically involves the reaction of 4-chlorocyclohexylmagnesium bromide with tin(IV) chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The general reaction scheme is as follows:
4-chlorocyclohexylmagnesium bromide+tin(IV) chloride→this compound
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-(4-chlorocyclohexyl)ethyl]stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic oxide derivatives.
Reduction: Reduction reactions can convert the stannanone to lower oxidation state tin compounds.
Substitution: Nucleophilic substitution reactions can replace the 4-chlorocyclohexyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Stannic oxide derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Functionalized organotin compounds with varied applications.
Applications De Recherche Scientifique
Bis[2-(4-chlorocyclohexyl)ethyl]stannanone has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a drug delivery system.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of Bis[2-(4-chlorocyclohexyl)ethyl]stannanone involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The molecular targets include DNA, RNA, and specific enzymes involved in cellular metabolism. The pathways affected by the compound’s action are still under investigation, but it is known to induce oxidative stress and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl) ether: An organochlorine compound with similar structural features.
Bis(2-chloroethyl) sulfide: Known for its use as a chemical warfare agent.
Bis(2-chloroethyl)amine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Bis[2-(4-chlorocyclohexyl)ethyl]stannanone is unique due to its stannanone core, which imparts distinct chemical and biological properties. Unlike other similar compounds, it exhibits a broader range of applications, particularly in catalysis and medicine. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
106326-95-8 |
|---|---|
Formule moléculaire |
C16H28Cl2OSn |
Poids moléculaire |
426.0 g/mol |
Nom IUPAC |
bis[2-(4-chlorocyclohexyl)ethyl]-oxotin |
InChI |
InChI=1S/2C8H14Cl.O.Sn/c2*1-2-7-3-5-8(9)6-4-7;;/h2*7-8H,1-6H2;; |
Clé InChI |
YABBCBZYZMFOBW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CC[Sn](=O)CCC2CCC(CC2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


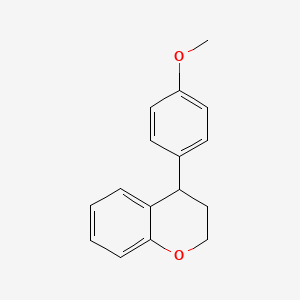
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)
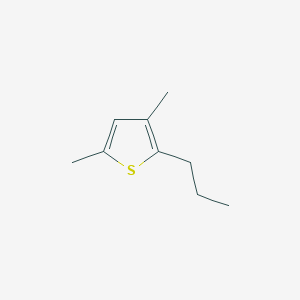
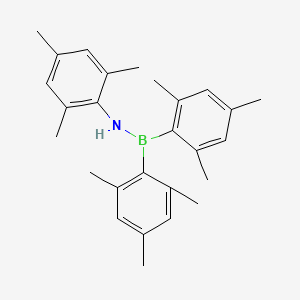
![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)
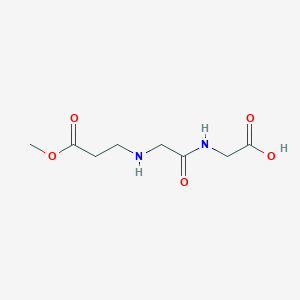
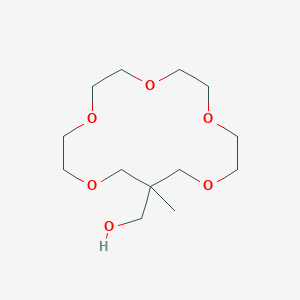
![2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)](/img/structure/B14315881.png)
